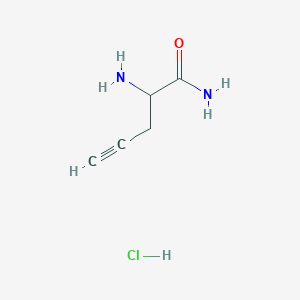![molecular formula C6H10O B1377686 (Bicyclo[1.1.1]pent-1-yl)methanol CAS No. 22287-32-7](/img/structure/B1377686.png)
(Bicyclo[1.1.1]pent-1-yl)methanol
Vue d'ensemble
Description
“(Bicyclo[1.1.1]pent-1-yl)methanol” is a chemical compound with the CAS Number: 22287-32-7 . Its IUPAC name is bicyclo [1.1.1]pentan-1-ylmethanol . The molecular weight of this compound is 98.14 . It is a liquid at room temperature .
Synthesis Analysis
The synthesis of “(Bicyclo[1.1.1]pent-1-yl)methanol” and similar compounds has been a topic of research. For instance, chemoselective C-C bond cleavages of reactive bicyclo [1.1.1]pent-1-yl alcohols (BCP-OHs) provide cyclobutanone derivatives through a base-mediated single C-C bond cleavage or α,β-unsaturated ketones by palladium-catalyzed dual C-C bond cleavage .Molecular Structure Analysis
The molecular structure of “(Bicyclo[1.1.1]pent-1-yl)methanol” consists of a highly strained bicyclic system . The InChI code for this compound is 1S/C6H10O/c7-4-6-1-5(2-6)3-6/h5,7H,1-4H2 .Chemical Reactions Analysis
Reactive bicyclo [1.1.1]pent-1-yl alcohols (BCP-OHs) have been found to undergo chemoselective C-C bond cleavages, providing cyclobutanone derivatives through a base-mediated single C-C bond cleavage or α,β-unsaturated ketones by palladium-catalyzed dual C-C bond cleavage .Physical And Chemical Properties Analysis
“(Bicyclo[1.1.1]pent-1-yl)methanol” is a liquid at room temperature . It has a molecular weight of 98.14 .Applications De Recherche Scientifique
Reactivity and Cyclization Studies
- Cyclization Reactions: Bishomoallylic alcohols undergo oxidative cyclizations with O(2) and specific cobalt complexes, leading to stereoselective formation of tetrahydrofur-2-ylmethanols, demonstrating the compound's role in constructing bicyclic structures and its application in synthesizing natural product magnosalicin derivatives (Pérez et al., 2008).
- Radical Reactivity: The high reactivity of the bicyclo[1.1.1]pent-1-yl radical towards three-coordinate phosphorus molecules is highlighted, showcasing its unique behavior in free-radical processes and its potential for bond formation with phosphorus, indicating its utility in synthesizing novel organic phosphorus compounds (Dockery & Bentrude, 1997).
Synthesis and Characterization
- Nanoparticle Synthesis: A hetero bicyclic compound derived from benzil and tris(hydroxymethyl)aminomethane has been used to synthesize and stabilize zinc nanoparticles, illustrating the compound's utility in nanotechnology for creating metal nanoparticles with defined morphologies and structures (Pushpanathan & Kumar, 2014).
- Aminoalkylation: Demonstrating a method to synthesize 3-alkylbicyclo[1.1.1]pentan-1-amines directly from [1.1.1]propellane, this research opens avenues for efficiently incorporating pharmaceutically relevant amines onto the bicyclo[1.1.1]pentane scaffold, streamlining the synthesis of important building blocks (Hughes et al., 2019).
Molecular Structure and Bond Cleavage
- Bond Cleavage: Electrochemical cleavage of bridged C-C bonds in bicyclic compounds via electrolysis in methanol, leading to the formation of macrocyclic compounds, reveals the potential for electrochemical methods in synthesizing complex organic molecules (Ogibin et al., 2000).
- Gas-phase Reactions: Studies on the gas-phase reactions of Sc+, Y+, and Lu+ with alcohols, including methanol, highlight the effects of metal oxophilicity on the formation of oxygenated species, emphasizing the role of (Bicyclo[1.1.1]pent-1-yl)methanol and related compounds in understanding metal-alcohol interactions (Géribaldicor et al., 1996).
Safety And Hazards
Propriétés
IUPAC Name |
1-bicyclo[1.1.1]pentanylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O/c7-4-6-1-5(2-6)3-6/h5,7H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTCSNXOIOPVZMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1(C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
98.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Bicyclo[1.1.1]pent-1-yl)methanol | |
CAS RN |
22287-32-7 | |
| Record name | bicyclo[1.1.1]pentan-1-ylmethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



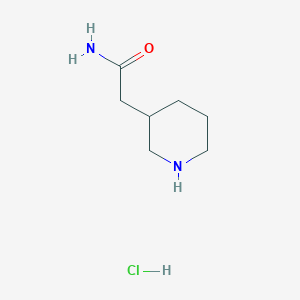
![2-Chloro-6-{[3-(trifluoromethoxy)phenyl]methoxy}pyrazine](/img/structure/B1377606.png)
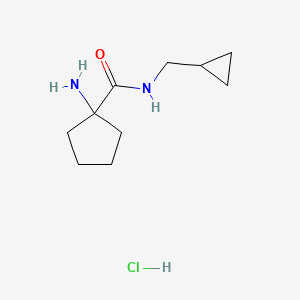
![2-[3-(aminomethyl)phenoxy]-N-ethylacetamide hydrochloride](/img/structure/B1377610.png)
![6-Bromo-[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B1377612.png)
![3-Bromo-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1377613.png)
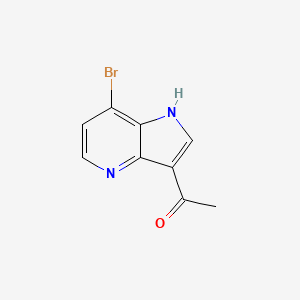
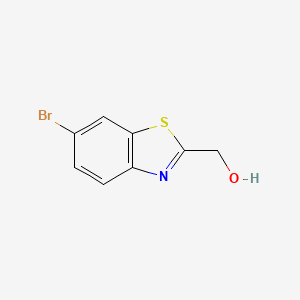
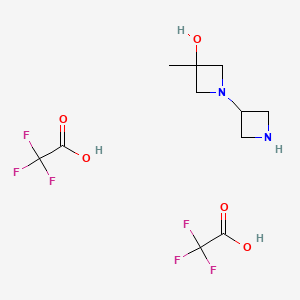

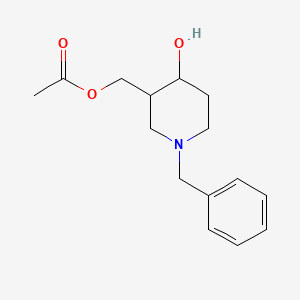

![6-Oxa-3-azabicyclo[3.1.1]heptane tosylate](/img/structure/B1377624.png)
